![molecular formula C13H19BrClNO B1374527 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-05-2](/img/structure/B1374527.png)
2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride”, also known as BPEP hydrochloride, is a piperidine derivative. It is a part of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper, or pepper .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19BrClNO . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 320.65 g/mol . Other physical and chemical properties such as boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Identification and Characterization of Related Substances
- Research by Jayachandra et al. (2018) explored related substances detected in a tuberculosis drug, leading to the identification of several related substances, including 2-[2-(4-Bromophenoxy)ethyl]piperidine derivatives. These substances were characterized using spectroscopic techniques, providing insight into their structure and formation mechanisms (Jayachandra et al., 2018).
Development of Anti-acetylcholinesterase Agents
- A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing potent anti-acetylcholinesterase activity. This includes derivatives related to 2-[2-(4-Bromophenoxy)ethyl]piperidine, highlighting its potential in developing antidementia agents (Sugimoto et al., 1990).
Synthesis and Evaluation of Cytotoxic Agents
- Research by Dimmock et al. (1998) focused on synthesizing compounds including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds. These showed significant cytotoxicity toward various cells, indicating potential as anticancer agents. This research provides a foundation for understanding how derivatives of 2-[2-(4-Bromophenoxy)ethyl]piperidine might be used in cancer research (Dimmock et al., 1998).
Antimicrobial Activity Studies
- A study by Ovonramwen et al. (2019) synthesized and screened a derivative of 2-[2-(4-Bromophenoxy)ethyl]piperidine for antimicrobial activities. This research indicates the potential application of this compound in developing new antimicrobial agents (Ovonramwen et al., 2019).
Development of Radiolabeled Probes for σ-1 Receptors
- A study by Waterhouse et al. (1997) synthesized halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands, which is relevant to 2-[2-(4-Bromophenoxy)ethyl]piperidine. This indicates its potential use in developing probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Mechanism of Action
Safety and Hazards
The safety data sheet for “2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride” suggests several precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment . It’s important to handle this compound in a well-ventilated place and wear suitable protective clothing .
properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBRYOQJXVCUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220032-05-2 |
Source


|
| Record name | Piperidine, 2-[2-(4-bromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

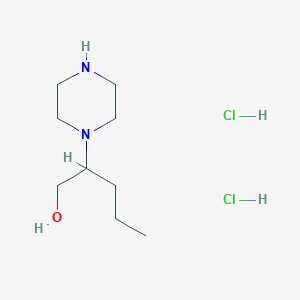
![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)
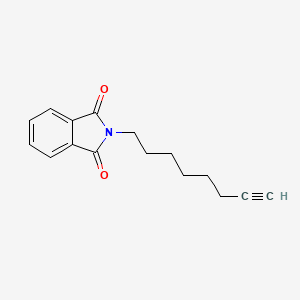
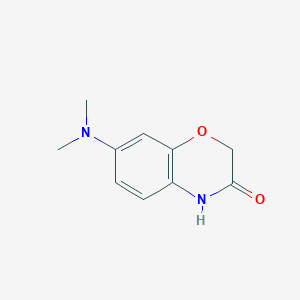
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)

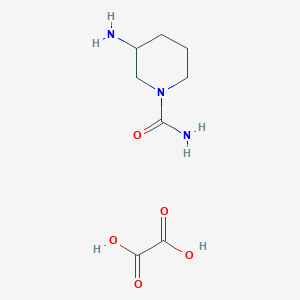

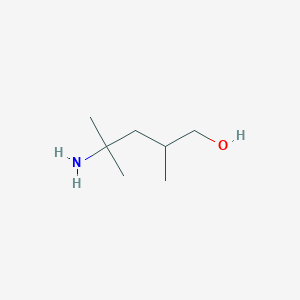
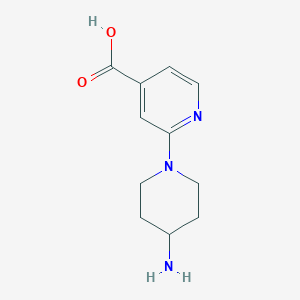
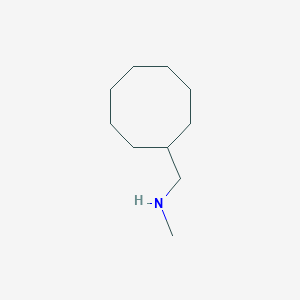
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)